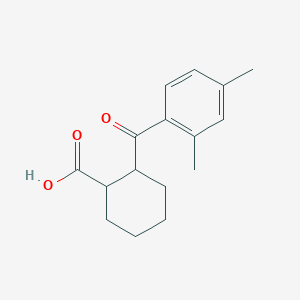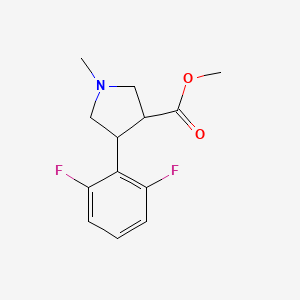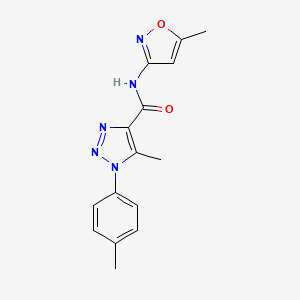
5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Isoxazole Moiety: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The final compound is obtained by coupling the triazole and isoxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or isoxazole rings.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, sulfonyl chlorides
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Halogenated or sulfonated derivatives
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole moiety.
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of dyes for textiles.
作用機序
The mechanism of action of “5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It may disrupt cell wall synthesis or interfere with microbial DNA replication.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide.
Isoxazole Derivatives: Compounds like 5-methylisoxazole.
Uniqueness
Structural Features: The combination of triazole and isoxazole rings in a single molecule.
Biological Activity: Enhanced or unique biological activities compared to individual triazole or isoxazole derivatives.
特性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-6-12(7-5-9)20-11(3)14(17-19-20)15(21)16-13-8-10(2)22-18-13/h4-8H,1-3H3,(H,16,18,21) |
InChIキー |
CESWUGLFQGNTJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14870085.png)
![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
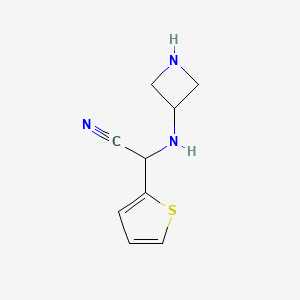
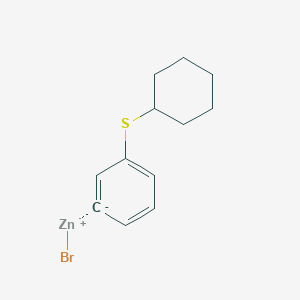

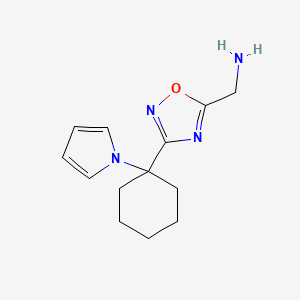
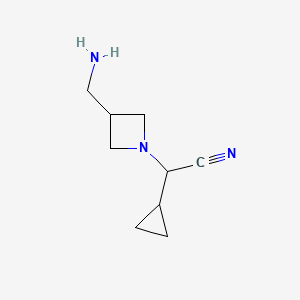
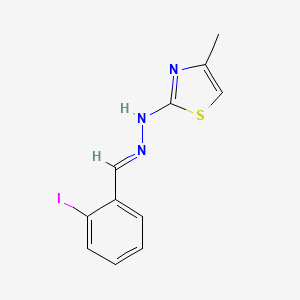
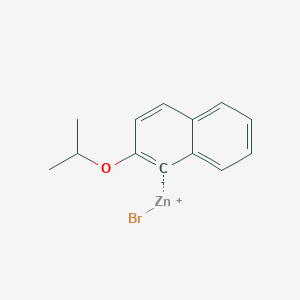
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)

